2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylphenoxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide
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Overview
Description
2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylphenoxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide is a complex organic compound that features an indole moiety, a sulfonyl group, and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylphenoxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst.
Sulfonylation: The indole derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as pyridine.
Etherification: The sulfonylated indole is reacted with 2-methylphenol to form the ether linkage.
Amidation: Finally, the etherified product is reacted with tetrahydrofuran-2-ylmethylamine to form the acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonyl and ether linkages.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield sulfides or thiols .
Scientific Research Applications
2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylphenoxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s indole moiety is known for its biological activity, making it a potential candidate for drug development.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Material Science: The compound’s unique structure may lend itself to applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylphenoxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, while the sulfonyl group can form strong interactions with proteins and enzymes . These interactions can modulate biological pathways and lead to specific therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Sulfonylureas: A class of compounds with a sulfonyl group that are used as antidiabetic drugs.
Tetrahydrofuran derivatives: Compounds with a tetrahydrofuran ring that are used in various chemical applications.
Uniqueness
The uniqueness of 2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylphenoxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide lies in its combination of an indole moiety, a sulfonyl group, and a tetrahydrofuran ring. This unique structure provides it with a diverse range of chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C22H26N2O5S |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-[4-(2,3-dihydroindol-1-ylsulfonyl)-2-methylphenoxy]-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C22H26N2O5S/c1-16-13-19(30(26,27)24-11-10-17-5-2-3-7-20(17)24)8-9-21(16)29-15-22(25)23-14-18-6-4-12-28-18/h2-3,5,7-9,13,18H,4,6,10-12,14-15H2,1H3,(H,23,25) |
InChI Key |
ZMHCXMVXTJTBDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C32)OCC(=O)NCC4CCCO4 |
Origin of Product |
United States |
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